Home > Products > Screening Compounds P40697 > RORgammat Inverse agonist 10
RORgammat Inverse agonist 10 -

RORgammat Inverse agonist 10

Catalog Number: EVT-15280464
CAS Number:
Molecular Formula: C25H26F6N6O3
Molecular Weight: 572.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of RORgammat Inverse Agonist 10 involves a series of chemical reactions that modify a lead compound to enhance its potency and selectivity. The synthesis typically starts with tertiary sulfonamide derivatives, which serve as a scaffold for structural modifications.

Methods

  1. Initial Design: The lead compound is identified based on its activity profile against RORγt.
  2. Chemical Modifications: Various substituents are introduced to optimize binding affinity and selectivity for RORγt over other nuclear receptors like RORα and RORβ.
  3. Purification: The synthesized compounds undergo purification processes to ensure high purity levels.

Technical Details

The synthesis may involve standard organic chemistry techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Methods: Such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry for structural confirmation.
Molecular Structure Analysis

The molecular structure of RORgammat Inverse Agonist 10 is represented by the chemical formula C15H13F6N3O4S2C_{15}H_{13}F_6N_3O_4S_2. The compound features a complex arrangement that includes multiple functional groups contributing to its biological activity.

Structure Data

  • Molecular Weight: 477.4 Da
  • Structural Features:
    • Contains fluorinated groups which enhance lipophilicity.
    • Sulfonamide moiety critical for receptor binding.

The compound's three-dimensional structure can be analyzed through crystallography data available in the Protein Data Bank, revealing interactions with key residues in the ligand-binding domain of RORγt .

Chemical Reactions Analysis

RORgammat Inverse Agonist 10 participates in specific chemical reactions that define its mechanism of action.

Reactions

  1. Binding Interaction: The inverse agonist binds to the ligand-binding domain of RORγt, stabilizing an inactive conformation that prevents coactivator recruitment.
  2. Conformational Changes: Upon binding, significant conformational changes occur within helix 12 (H12) of the receptor, disrupting interactions necessary for transcriptional activation .

Technical Details

  • Molecular Dynamics Simulations: Used to predict how structural changes affect receptor activity.
  • Co-crystallization Studies: Provide insights into how different ligands interact with RORγt.
Mechanism of Action

The mechanism of action for RORgammat Inverse Agonist 10 involves several key processes:

  1. Binding Affinity: The compound binds to the ligand-binding domain of RORγt with an inhibition constant (IC50) value around 111 nM, indicating strong affinity .
  2. Stabilization of Inactive Form: By stabilizing H12 in an inactive conformation, it prevents the recruitment of coactivators necessary for gene transcription related to IL-17 production .
  3. Regulatory Role: This inverse agonism effectively downregulates IL-17 signaling pathways implicated in autoimmune conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents; stability under desiccating conditions recommended for storage.

Chemical Properties

  • Stability: Stable under ambient conditions but should be stored at -20°C for long-term use.
  • Reactivity: Reacts selectively with specific residues in the RORγt binding site without displacing H12 directly .
Applications

RORgammat Inverse Agonist 10 has several scientific applications:

  1. Research Tool: Utilized in studies investigating the role of IL-17 in autoimmune diseases such as psoriasis and multiple sclerosis.
  2. Therapeutic Potential: Investigated for its potential to modulate immune responses by targeting Th17 cell differentiation pathways, offering insights into novel therapeutic strategies for inflammatory diseases .
  3. Drug Development: Serves as a lead compound for developing more selective RORγt inverse agonists aimed at treating immune-mediated disorders.
Introduction to RORγt as a Therapeutic Target in Immune Dysregulation

Role of RORγt in Th17 Cell Differentiation and IL-17-Mediated Pathogenesis

RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma t) is a master transcriptional regulator encoded by the RORC gene, located on chromosome 1q21.3. It governs the differentiation and function of T helper 17 (Th17) cells, a CD4+ T cell subset critical for mucosal immunity against extracellular pathogens but also central to autoimmune pathogenesis [1]. During Th17 differentiation, cytokines like TGF-β, IL-6, and IL-23 activate STAT3 phosphorylation, which binds the Rorc promoter to initiate RORγt expression [1]. RORγt then dimerizes with transcription factors like RUNX1 and binds to ROR response elements (ROREs) in the enhancer/promoter regions of genes encoding interleukin-17A (IL-17A), IL-17F, IL-22, and the IL-23 receptor [1] [6]. This direct transcriptional control amplifies a pro-inflammatory cascade: IL-17 cytokines recruit neutrophils and monocytes, induce epithelial cells to produce chemokines (e.g., CXCL1, CXCL8), and stimulate stromal cells to release matrix metalloproteinases and antimicrobial peptides [6].

The indispensability of RORγt is evidenced by Rorc-/- mice, which exhibit near-complete ablation of Th17 differentiation and resistance to IL-17-driven pathologies [1]. Notably, RORγt operates within a complex regulatory network. It competes with FOXP3 in developing T cells; FOXP3 can physically interact with RORγt to suppress Il17 transcription, illustrating the delicate balance between regulatory T cells (Tregs) and Th17 effector responses [1]. Additionally, pioneer factors like BATF and IRF4 prime chromatin accessibility at Th17 loci (e.g., Il17a-f, Il23r), enabling RORγt recruitment [1]. Beyond adaptive immunity, RORγt drives IL-17 production in innate lymphoid cells (ILC3s), γδ T cells, and lymphoid tissue inducer (LTi) cells, positioning it as a linchpin in type 17 immunity [1] [6].

Table 1: Key Cytokines Regulated by RORγt in Th17 Cells and Their Pathogenic Functions

Cytokine/ChemokineRegulatory MechanismPathogenic Role in Autoimmunity
IL-17A/FDirect binding of RORγt-RUNX1 to ROREs in gene promotersNeutrophil recruitment, tissue destruction, synovitis in RA
IL-22RORγt co-activator recruitment (e.g., p300) to enhancer sitesEpithelial barrier disruption, psoriasis plaque formation
IL-23RRORγt-BATF cooperation at CNS2 enhancerTh17 cell stabilization and pathogenicity in EAE/MS
CCL20RORγt-dependent transactivationCCR6-mediated Th17 cell migration to inflamed tissues
GM-CSFRORγt-STAT3 synergistic inductionMacrophage activation in EAE lesions

RORγt Signaling in Autoimmune and Inflammatory Disorders

Dysregulated RORγt activity underpins multiple autoimmune diseases through IL-17-dependent and independent mechanisms. In psoriasis, RORγt+ Th17/ILC3 infiltrates drive epidermal hyperplasia via IL-17-induced keratinocyte proliferation and chemokine secretion (e.g., CCL20, CXCL1) [3]. Genetic polymorphisms in RORC and IL23R are linked to psoriasis susceptibility, reinforcing the pathway’s clinical relevance [3] [8]. Similarly, in rheumatoid arthritis (RA), RORγt+ cells in synovial joints produce IL-17A, which synergizes with TNF-α to induce osteoclastogenesis and cartilage degradation [8].

Experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis (MS), highlights the spatial complexity of RORγt signaling. Here, RORγt directly upregulates Lgals3 (galectin-3) and Ccr6 in Th17 cells [5]. Galectin-3 recruits IL-1β-secreting macrophages to the central nervous system (CNS), establishing a feedforward loop that amplifies local inflammation and disrupts the blood-brain barrier. Crucially, this pathway is dispensable for protective gut immunity against Citrobacter rodentium, illustrating disease-specific functions of RORγt targets [5]. In inflammatory bowel disease (IBD), RORγt+ ILC3s maintain intestinal homeostasis through IL-22-mediated epithelial repair, but aberrant RORγt activation in Th17 cells exacerbates colitis via IL-17-driven neutrophil infiltration [1] [8].

Table 2: RORγt-Driven Pathways in Select Autoimmune Disorders

DisorderKey RORγt-Expressing CellsCritical RORγt TargetsMolecular Consequence
Psoriasis/PsASkin-infiltrating Th17, Tc17, ILC3sIL-17A/F, IL-22, CCL20Keratinocyte hyperproliferation, neutrophil recruitment
Rheumatoid ArthritisSynovial Th17, γδ T cellsIL-17A, RANKLOsteoclast activation, cartilage erosion
Multiple Sclerosis (EAE)CNS-infiltrating Th17 cellsLgals3, Ccr6, IL-17AMacrophage recruitment, blood-brain barrier disruption
Type 1 DiabetesPancreatic islet-infiltrating Th17IL-17F, IL-21β-cell apoptosis, chemokine release
Autoimmune UveitisRetinal antigen-specific Th17IL-17A, GM-CSFBlood-retinal barrier breakdown via tight junction loss

Rationale for Targeting RORγt with Inverse Agonists in Immune Modulation

RORγt inverse agonists offer a transcriptional-level intervention to suppress pathogenic Th17 responses while preserving immune homeostasis. Unlike antibodies neutralizing IL-17/IL-23 (e.g., secukinumab, ustekinumab), which block extracellular cytokines, inverse agonists allosterically or orthosterically bind RORγt’s ligand-binding domain (LBD), inducing conformational changes that displace co-activators (e.g., SRC1-3) or recruit corepressors (e.g., NCoR, SMRT) [2] [8]. This reduces RORγt’s basal transcriptional activity, thereby downregulating IL-17A/F, IL-22, and CCR6 expression [2].

Preclinical studies validate this approach:

  • CQMU151/CQMU152: Discovered via structure-based virtual screening of 1.3 million compounds, these non-steroidal inverse agonists inhibited IL-17A production in murine Th17 cells (IC50 ~100 μM) without impairing Treg differentiation. In EAU, EAE, and type 1 diabetes models, they reduced disease scores by 60–80% and restored blood-retinal barrier integrity via claudin-5 upregulation [2].
  • JNJ-61803534: A thiazole-based inverse agonist (RORγt IC50 = 9.6 nM) suppressed IL-17A (IC50 = 19 nM) in human Th17 cells with >100-fold selectivity over RORα/β. It attenuated clinical arthritis in CIA by 90% and reduced IL-23R expression in psoriatic skin lesions, yet spared Treg suppressive function [8].
  • Compound 10 (AstraZeneca): Demonstrates a therapeutic margin by inhibiting IL-17A production at concentrations 10-fold lower than those inducing thymocyte apoptosis in vitro, mitigating lymphoma risks associated with RORγt ablation [3].

The mechanistic precision of inverse agonists allows disentanglement of pathogenic versus protective RORγt functions. For example, they suppress Lgals3-driven neuroinflammation in EAE but not Citrobacter-clearing gut Th17 responses [5] [8]. Furthermore, they avoid broad immunosuppression, as IFN-γ (Th1) and TGF-β (Treg) remain unaffected during treatment [2] [8].

Properties

Product Name

RORgammat Inverse agonist 10

IUPAC Name

6-methyl-N-[7-methyl-8-[(2S,4S)-2-methyl-1-[4,4,4-trifluoro-3-(trifluoromethyl)butanoyl]piperidin-4-yl]oxy-[1,2,4]triazolo[1,5-a]pyridin-6-yl]pyridine-3-carboxamide

Molecular Formula

C25H26F6N6O3

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C25H26F6N6O3/c1-13-4-5-16(10-32-13)23(39)35-18-11-37-22(33-12-34-37)21(15(18)3)40-17-6-7-36(14(2)8-17)20(38)9-19(24(26,27)28)25(29,30)31/h4-5,10-12,14,17,19H,6-9H2,1-3H3,(H,35,39)/t14-,17-/m0/s1

InChI Key

FUKNWBDJYWPXRK-YOEHRIQHSA-N

Canonical SMILES

CC1CC(CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.